5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

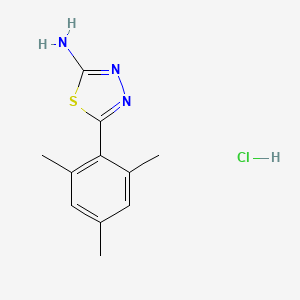

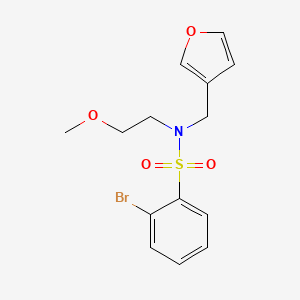

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .Molecular Structure Analysis

The molecular structure of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride would depend on the conditions and reagents used.科学的研究の応用

Synthesis and Anticonvulsant Activities

Research has demonstrated the potential of 1,3,4-thiadiazol derivatives in medicinal chemistry, particularly in the synthesis of compounds with notable anticonvulsant properties. For instance, a study focused on the molecular sieves promoted, ultrasound-mediated synthesis of 3-(5-substituted-1,3,4-thiadiazol-2-ylimino)indolin-2-ones, showing some derivatives with significant protection against convulsions in animal models (Nikalje et al., 2015). Another study synthesized novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives, finding one compound particularly active in anticonvulsant tests (Foroumadi et al., 2007).

DNA Interactions and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazol have been explored for their DNA binding interactions, revealing their potential for therapeutic applications due to their ability to interact with DNA. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative damage, with some compounds showing strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The utility of 1,3,4-thiadiazol derivatives extends to the field of corrosion inhibition, where these compounds have shown promising results in protecting metals against corrosion in acidic environments. A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel highlighted its effectiveness, achieving a high degree of protection (Attou et al., 2020).

作用機序

Target of Action

The primary target of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is considered an attractive target for cancer therapy .

Mode of Action

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .

Pharmacokinetics

The compound’s effectiveness in inhibiting the growth of cancer cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of STAT3 by 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride results in anti-proliferative effects on cancer cells . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress STAT3 .

将来の方向性

The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.

特性

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMLZGNBHKDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)